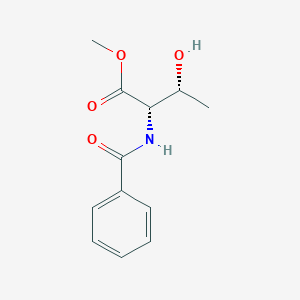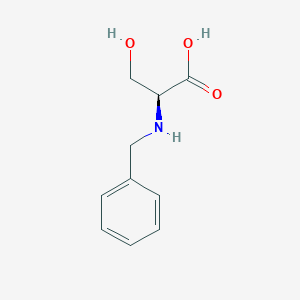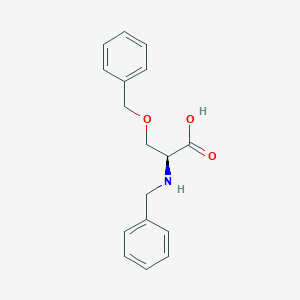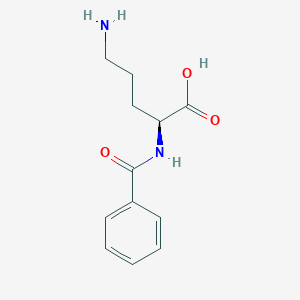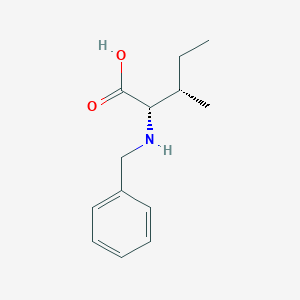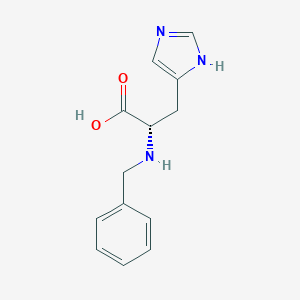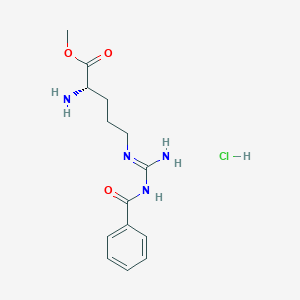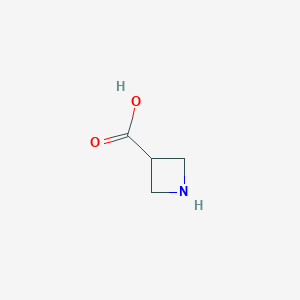
Acide azétidine-3-carboxylique
Vue d'ensemble
Description
A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Applications De Recherche Scientifique
Applications biologiques
Les dérivés de l'acide azétidine-3-carboxylique sont prometteurs dans les applications biologiques en raison de leur potentiel dans les études de foldamères. Les foldamères sont des oligomères spécifiques de séquence parallèles aux peptides, aux protéines et aux acides nucléiques qui se replient en des structures tridimensionnelles bien définies. L'incorporation de l'this compound dans les séquences peptidiques peut influencer les motifs de repliement des peptides, ce qui est précieux pour comprendre le repliement des protéines et concevoir de nouveaux foldamères bioactifs .
Synthèse chimique
Ce composé sert de précurseur pour la synthèse d'oxadiazoles, qui sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote. En raison de sa structure assez tendue, l'this compound fournit des oxadiazoles avec de bons rendements, qui sont importants dans diverses applications de synthèse chimique .
Agent d'hybridation
L'this compound est utilisé comme agent d'hybridation chimique. En sélection végétale, les agents d'hybridation chimiques sont utilisés pour produire des hybrides sans avoir besoin d'émasculation. Cette application est importante dans la recherche agricole où des souches hybrides de cultures avec des caractères souhaitables sont développées .
Synthèse de polymères
Des progrès récents ont montré que les azétidines, y compris l'this compound, peuvent être appliquées dans la synthèse de polymères. Les propriétés uniques des azétidines permettent le développement de polymères avec des caractéristiques et des fonctionnalités spécifiques, qui peuvent être utiles pour créer de nouveaux matériaux avec des propriétés sur mesure .
Développement de médicaments
Les caractéristiques structurelles de l'this compound en font un échafaudage précieux dans le développement de médicaments. Son incorporation dans les molécules médicamenteuses peut modifier leurs propriétés pharmacocinétiques et pharmacodynamiques, conduisant potentiellement au développement de nouveaux agents thérapeutiques .
Recherche sur les hétérocycles saturés
L'this compound est également utilisé dans la synthèse d'hétérocycles saturés tels que l'azétidine, la pyrrolidine, la pipéridine et la morpholine. Ces hétérocycles saturés sont des structures fondamentales en chimie médicinale et ont des applications dans le développement de produits pharmaceutiques .
Mécanisme D'action
Target of Action
Azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that selectively target disease cells, reducing the impact on healthy cells .
Mode of Action
The compound’s mode of action is largely determined by its structural similarity to the amino acid L-proline . Due to this similarity, Azetidine-3-carboxylic acid can evade the editing process during protein assembly in eukaryotic cells and be misincorporated into L-proline-rich proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .
Biochemical Pathways
The biochemical pathways affected by Azetidine-3-carboxylic acid are primarily related to protein synthesis and folding . Misincorporation into proteins can disrupt normal cellular processes, potentially leading to disease states .
Result of Action
The molecular and cellular effects of Azetidine-3-carboxylic acid’s action are largely dependent on the specific proteins into which it is misincorporated . Misincorporation can lead to protein misfolding, potentially causing cellular dysfunction and contributing to disease states .
Analyse Biochimique
Biochemical Properties
Azetidine-3-carboxylic acid is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . The reactivity of Azetidine-3-carboxylic acid is driven by a considerable ring strain
Cellular Effects
It is known that Azetidine-3-carboxylic acid can readily misincorporate into proteins , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Azetidine-3-carboxylic acid involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can lead to changes in gene expression and enzyme inhibition or activation .
Propriétés
IUPAC Name |
azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWHAAOIVMHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041479 | |
| Record name | 3-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-78-5 | |
| Record name | 3-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036476785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Y8G819O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid interact with its target and what are the downstream effects?
A1: 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid acts as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) [, ]. This interaction leads to the internalization of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and resulting in a decrease in circulating lymphocytes []. This mechanism contributes to its immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases like multiple sclerosis [, ].
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on azetidine-3-carboxylic acid derivatives as S1P receptor modulators?
A2: Extensive SAR studies have been conducted on azetidine-3-carboxylic acid derivatives to optimize their potency, selectivity, and pharmacokinetic properties as S1P receptor modulators.
- Modification of the Azetidine Ring: Replacing the azetidine ring with other cyclic amines generally leads to a decrease in S1P1 activity, highlighting the importance of the azetidine ring for optimal binding [].
- Substitution at the 1-Position: Various substituents at the 1-position of the azetidine ring have been explored. For example, introducing a 1-benzyl group with specific substitutions on the benzene ring has been shown to significantly impact S1P receptor subtype selectivity and potency [, , ].
- Modifications of the Lipophilic Tail: The lipophilic tail, often attached to the azetidine nitrogen, plays a crucial role in determining the pharmacokinetic properties and receptor subtype selectivity. Modifications include varying the length and saturation of alkyl chains, introducing aromatic rings, and incorporating polar groups [, ].
Q3: What are the pharmacokinetic (PK) properties of 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid?
A3: 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid exhibits favorable pharmacokinetic properties, including good oral bioavailability across different species []. Studies in rats and dogs revealed that a significant portion of the administered dose is excreted in bile, with the specific metabolic pathways varying between species []. Notably, a unique glutathione adduct was observed in rat bile, suggesting a potential species-specific metabolic route [].
Q4: Has resistance to 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid been observed?
A4: While the provided research does not mention specific resistance mechanisms to 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid, the development of resistance to drugs targeting biological pathways is a common concern. Further research is needed to explore potential resistance mechanisms and assess long-term treatment outcomes.
Q5: What are the known toxicological effects of azetidine-3-carboxylic acid?
A5: Azetidine-3-carboxylic acid, being a proline analogue, can be incorporated into proteins during translation, potentially interfering with protein structure and function []. This incorporation can have toxic effects on cells, particularly those with high protein synthesis rates.
Q6: What is the molecular formula and weight of azetidine-3-carboxylic acid?
A6: The molecular formula for azetidine-3-carboxylic acid is C4H7NO2, and its molecular weight is 101.11 g/mol.
Q7: Are there any characteristic spectroscopic data available for azetidine-3-carboxylic acid?
A7: While the provided research doesn't delve into detailed spectroscopic characterization of azetidine-3-carboxylic acid, its structure can be confirmed using various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q8: How is azetidine-3-carboxylic acid typically synthesized?
A9: Several synthetic routes for azetidine-3-carboxylic acid have been reported. A practical approach involves a multi-step synthesis starting from commercially available diethyl bis(hydroxymethyl)malonate []. Another method utilizes a strain-release reaction of 1-azabicyclo[1.1.0]butane to synthesize protected 3-haloazetidines, which can be further functionalized to obtain azetidine-3-carboxylic acid derivatives [].
Q9: What are the stability characteristics of azetidine-3-carboxylic acid?
A10: The stability of azetidine-3-carboxylic acid can be influenced by factors like pH, temperature, and exposure to light. Formulating it as stable salts, such as the hemifumarate salt, can enhance its stability during storage and handling [, ].
Q10: What analytical methods are commonly employed for characterizing and quantifying azetidine-3-carboxylic acid?
A10: Common analytical techniques for characterizing azetidine-3-carboxylic acid include:
Q11: What are the dissolution and solubility properties of azetidine-3-carboxylic acid?
A12: The dissolution rate and solubility of azetidine-3-carboxylic acid can vary depending on the solvent, pH, and temperature. Formulating it as specific salts or using solubilizing agents can enhance its solubility and potentially improve its bioavailability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





